molecular formula C19H16F3N3OS2 B380962 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 315678-60-5

2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B380962
CAS No.: 315678-60-5
M. Wt: 423.5g/mol
InChI Key: UYJUQXCOGJRESO-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative featuring a cyclopenta[4,5]thieno[2,3-d]pyrimidine core linked via a thioether bridge to an acetamide group substituted at the N-position with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thienopyrimidine scaffold is known for its role in kinase inhibition and anticancer activity .

Properties

IUPAC Name

2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS2/c1-10-23-17(16-13-6-3-7-14(13)28-18(16)24-10)27-9-15(26)25-12-5-2-4-11(8-12)19(20,21)22/h2,4-5,8H,3,6-7,9H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJUQXCOGJRESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C12H11N3SC_{12}H_{11}N_3S, with a molecular weight of approximately 233.30 g/mol. The structure features a cyclopentathieno-pyrimidine core with a thioether linkage and a trifluoromethyl phenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines:

  • In vitro Studies :
    • The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported in the micromolar range. For example, an analog exhibited an IC50 of 1.54 μM against PC-3 prostate cancer cells and 3.36 μM against A549 lung cancer cells .
  • Mechanisms of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve inhibition of critical enzymes involved in nucleotide biosynthesis, similar to other pyrimidine derivatives. Specifically, it may target dihydrofolate reductase and thymidylate synthase pathways, disrupting DNA synthesis in rapidly dividing cancer cells .

Other Biological Activities

In addition to anticancer properties, thienopyrimidine compounds have been associated with various pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal activities through mechanisms that may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
  • CNS Activity : Certain thienopyrimidine derivatives exhibit central nervous system (CNS) depressant effects, suggesting potential applications in treating anxiety or seizure disorders .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thienopyrimidine scaffold can significantly influence biological activity:

ModificationEffect on Activity
Addition of trifluoromethyl groupEnhances lipophilicity and cellular uptake
Variation in side chainsAlters selectivity for specific cancer cell lines
Substitution at the pyrimidine nitrogenModifies binding affinity to target enzymes

Case Studies

  • Case Study 1 : A study evaluated the efficacy of a thienopyrimidine derivative similar to the compound under discussion against various cancer cell lines. Results indicated that structural modifications led to increased potency against MCF-7 cells with an IC50 reduction from 10 μM to 1.5 μM after introducing a trifluoromethyl group .
  • Case Study 2 : Another investigation focused on the compound's ability to inhibit dihydrofolate reductase in vitro. The results showed significant inhibition at low concentrations, supporting its potential use as an antifolate agent in cancer therapy .

Scientific Research Applications

Research indicates that this compound exhibits multiple mechanisms of action, which can be categorized as follows:

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines due to:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer proliferation and survival pathways, such as topoisomerases and kinases critical for DNA replication and repair processes.
  • Cytotoxicity : Enhanced cellular uptake has been observed in derivatives with specific substitutions (e.g., methoxy), leading to increased cytotoxic effects against cancer cells.

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity:

  • Bacterial Inhibition : Studies have indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The thioether moiety plays a crucial role in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Efficacy

A detailed investigation into the anticancer efficacy of related thieno[2,3-d]pyrimidine derivatives revealed that compounds with specific substitutions exhibited enhanced cytotoxicity. For example, a study demonstrated that derivatives with methoxy groups showed improved interaction with DNA, leading to increased apoptosis in cancer cells.

Antibacterial Activity

In another study focusing on antibacterial properties, a derivative was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential development as an antibiotic agent.

The following table summarizes key findings from various studies regarding the biological activity of this compound and related derivatives:

Activity Type Target Organisms/Cells Mechanism Reference
AnticancerVarious Cancer Cell LinesEnzyme Inhibition & Cytotoxicity
AntibacterialStaphylococcus aureus, Escherichia coliMembrane Disruption

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Acetamide Group

The target compound differs from analogs primarily in the acetamide substituent. For example:

  • N-(5-Methylisoxazol-3-yl) analog (): Replacing the 3-(trifluoromethyl)phenyl group with a 5-methylisoxazol-3-yl moiety alters solubility and target affinity.
  • N-(2,3-Dichlorophenyl) analog () : Dichlorophenyl substitution (compound 5.6) increases molecular weight and halogen-mediated interactions. This analog exhibits a higher melting point (230–232°C) and improved yield (80%) compared to the target compound, suggesting enhanced crystallinity and synthetic efficiency .
Table 1: Substituent Impact on Physical Properties
Compound Substituent Melting Point (°C) Yield (%)
Target compound 3-(Trifluoromethyl)phenyl Not reported Not reported
N-(5-Methylisoxazol-3-yl) analog 5-Methylisoxazol-3-yl Not reported Not reported
N-(2,3-Dichlorophenyl) analog 2,3-Dichlorophenyl 230–232 80

Core Modifications: Thioether vs. Ether/Oxy Linkages

  • Oxy-linked analog (): Compound 24 (N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide) replaces the thioether with an oxygen bridge. This substitution reduces sulfur-mediated metabolic instability but may weaken hydrophobic interactions. The compound shows moderate cytotoxicity (LC-MS: m/z 326.0 [M+H]⁺) and a melting point of 197–198°C .

Preparation Methods

Cyclocondensation for Thienopyrimidine Formation

The thieno[2,3-d]pyrimidine scaffold is constructed via a cyclocondensation reaction between a thiophene-2,3-diamine derivative and a cyclopentanone-based electrophile. For example, 2-methylcyclopentane-1,3-dione reacts with 2-aminothiophene-3-carbonitrile in the presence of ammonium acetate under refluxing acetic acid to yield the bicyclic intermediate.

Key Reaction Conditions

  • Reactants : 2-Aminothiophene-3-carbonitrile, 2-methylcyclopentane-1,3-dione

  • Catalyst : NH₄OAc

  • Solvent : Acetic acid

  • Temperature : 120°C, 12 hours

  • Yield : ~65% (estimated from analogous reactions).

Functionalization at Position 4

The 4-position of the pyrimidine ring is activated for subsequent thioether formation. Chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group, yielding 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,thieno[2,3-d]pyrimidine.

Synthesis of N-(3-(Trifluoromethyl)phenyl)acetamide

Metal-Free Amination via Kröhnke Pyridine Synthesis

A scalable method for synthesizing 3-(trifluoromethyl)phenyl acetamides involves α,β-unsaturated ketones and pyridinium bromides under acidic conditions.

Procedure (Adapted from):

  • Reactants :

    • α,β-Unsaturated ketone (0.30 mmol)

    • 1-(3,3,3-Trifluoro-2-oxopropyl)pyridinium bromide (3.0 equiv)

    • NH₄OAc (10.0 equiv)

  • Conditions :

    • Solvent: Acetic acid (2 mL)

    • Temperature: 120°C, 24 hours

  • Workup :

    • Neutralization with NaHCO₃

    • Extraction with ethyl acetate

    • Purification via silica gel chromatography (petroleum ether/ethyl acetate)

  • Yield : 30–95% (dependent on substrate).

Alternative Acetamide Preparation

A Chinese patent (CN104892448A) describes acetamide synthesis via direct amidation of acetic acid with ammonia, though this method is more applicable to simpler acetamides. For the target compound, the Kröhnke approach is preferred due to its compatibility with aromatic amines.

Thioether Bridge Formation

Nucleophilic Aromatic Substitution

The 4-chloro intermediate reacts with a mercaptoacetamide derivative under basic conditions.

Procedure :

  • Reactants :

    • 4-Chloro-thienopyrimidine (1.0 equiv)

    • 2-Mercapto-N-(3-(trifluoromethyl)phenyl)acetamide (1.2 equiv)

  • Conditions :

    • Base: K₂CO₃ or DIPEA

    • Solvent: DMF or DMSO

    • Temperature: 80–100°C, 6–12 hours

  • Yield : ~70% (estimated).

Oxidative Coupling

An alternative employs copper-catalyzed C–S bond formation, though this may introduce regioselectivity challenges.

Optimization and Challenges

Parameter Optimal Conditions Impact on Yield
Chlorination Agent POCl₃ (excess)Maximizes 4-Cl substitution
Coupling Base DIPEAEnhances nucleophilicity of S⁻
Reaction Time 8–10 hoursBalances conversion vs. degradation

Key Challenges :

  • Steric hindrance at the 4-position of the pyrimidine core.

  • Solubility issues of the mercaptoacetamide intermediate in polar aprotic solvents.

Scalability and Industrial Considerations

The Kröhnke method (Step 3.1) demonstrates scalability, with a gram-scale reaction achieving 95% yield for analogous acetamides . However, the thioether coupling step requires stringent temperature control to prevent disulfide byproducts.

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